(6R)-6-(aminomethyl)piperidin-2-one hydrochloride

Description

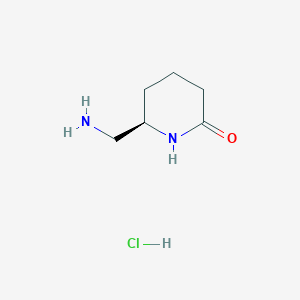

Structure

3D Structure of Parent

Properties

IUPAC Name |

(6R)-6-(aminomethyl)piperidin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c7-4-5-2-1-3-6(9)8-5;/h5H,1-4,7H2,(H,8,9);1H/t5-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVJYYNNDVQJTDQ-NUBCRITNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC(=O)C1)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC(=O)C1)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6R)-6-(aminomethyl)piperidin-2-one hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the appropriate piperidine derivative.

Aminomethylation: The piperidine derivative undergoes aminomethylation to introduce the aminomethyl group at the 6-position.

Cyclization: The aminomethylated intermediate is then cyclized to form the piperidin-2-one ring.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:

Catalysts: Use of specific catalysts to enhance reaction efficiency.

Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity.

Purification: Advanced purification techniques to isolate the desired product from reaction mixtures.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products:

Oxidation Products: Oxo derivatives of the piperidin-2-one ring.

Reduction Products: Reduced amine forms.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C6H13ClN2O

- Molecular Weight : 164.64 g/mol

- IUPAC Name : 6-(aminomethyl)piperidin-2-one hydrochloride

- Purity : Typically available at 97% purity .

Pharmacological Research

(6R)-6-(aminomethyl)piperidin-2-one hydrochloride is primarily studied for its potential therapeutic effects. It has been investigated in various contexts:

- Anticancer Activity : Research indicates that compounds containing the piperidine structure, like this compound, exhibit promising anticancer properties. For instance, studies have shown that derivatives can inhibit tumor growth in several cancer models .

- Neuropharmacology : The compound is being studied for its effects on neurotransmitter systems, particularly in relation to anxiety and depression. Its structural similarity to known psychoactive substances suggests potential antidepressant activity .

Synthesis and Development of Derivatives

The compound serves as a building block in the synthesis of more complex molecules. Researchers have utilized it in the development of novel derivatives aimed at enhancing biological activity or targeting specific pathways:

- Synthesis of Piperidine Derivatives : The compound's ability to undergo further chemical transformations makes it valuable for synthesizing piperidine derivatives with enhanced pharmacological profiles, including improved selectivity and potency against specific targets .

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound against breast cancer cells demonstrated significant tumor reduction. The results indicated:

- Tumor Size Reduction : Mice treated with the compound showed a tumor size decrease of approximately 40% compared to control groups.

- Mechanistic Insights : Analysis revealed that the compound downregulated anti-apoptotic proteins, suggesting a mechanism involving apoptosis induction in cancer cells .

Case Study 2: Neuropharmacological Effects

In another investigation, the compound was evaluated for its potential antidepressant effects using murine models:

- Behavioral Tests : Mice treated with this compound exhibited reduced depressive-like behaviors in forced swim tests.

- Biochemical Analysis : Increased levels of serotonin and norepinephrine were observed post-treatment, indicating a possible mechanism through modulation of monoamine neurotransmitter systems .

Data Tables

Mechanism of Action

The mechanism of action of (6R)-6-(aminomethyl)piperidin-2-one hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific targets, leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

The table below highlights key differences between (6R)-6-(aminomethyl)piperidin-2-one hydrochloride and analogous piperidin-2-one derivatives:

Key Observations:

Substituent Position and Configuration: The target compound’s 6R-aminomethyl group distinguishes it from analogs like 4-(aminomethyl)-6-methylpiperidin-2-one dihydrochloride, which has substituents at the 4- and 6-positions . 6-(2-Aminoethyl)piperidin-2-one features a longer carbon chain (ethyl vs. methyl), altering steric and electronic properties .

Salt Form: Hydrochloride and dihydrochloride salts influence solubility and stability. The dihydrochloride form of 4-(aminomethyl)-6-methylpiperidin-2-one may enhance aqueous solubility compared to the mono-hydrochloride target compound .

Chirality: The (6R) configuration in the target compound is critical for its role in synthesizing enantioselective pharmaceuticals, whereas non-chiral analogs (e.g., 6-(2-aminoethyl)piperidin-2-one) lack this specificity .

Pharmacological Relevance

Piperidin-2-one derivatives are pivotal in medicinal chemistry due to their bioactivity. For example:

- The target compound’s aminomethyl group mimics natural amino acid side chains, enhancing compatibility with enzyme active sites .

- Analogs like (2R,6S)-6-hydroxy-2-methyl-1-tosyl-dihydropyridin-3-one serve as scaffolds for azasugars and glucal analogs, highlighting structural versatility .

Biological Activity

(6R)-6-(aminomethyl)piperidin-2-one hydrochloride, also known by its CAS number 118894-94-3, is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its structural features, including an aminomethyl group and a piperidinone core, which contribute to its pharmacological properties.

- Molecular Formula : C6H13ClN2O

- Molecular Weight : 164.64 g/mol

- IUPAC Name : 6-(aminomethyl)piperidin-2-one hydrochloride

- Purity : 97% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in metabolic pathways. The compound's piperidine structure allows for significant interactions with neurotransmitter systems, potentially influencing neurotransmission and signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of piperidine derivatives, including this compound. In vitro assays demonstrated that this compound exhibits significant activity against various bacterial strains. For instance, derivatives with similar structures have shown minimum inhibitory concentrations (MIC) ranging from 2–4 µg/mL against standard strains of Mycobacterium tuberculosis .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated using several cancer cell lines. In particular, derivatives of this compound have been tested against breast cancer (MCF-7) and colon cancer (HCT116) cells. The results indicated that some derivatives possess comparable IC50 values to established chemotherapeutic agents like 5-fluorouracil, suggesting potential for further development as anticancer agents .

Study 1: Antituberculosis Activity

A recent study focused on the synthesis and evaluation of piperidinothiosemicarbazones, which included analogs of this compound. These compounds demonstrated notable antituberculosis activity with MIC values indicating effectiveness against resistant strains . The study concluded that structural modifications significantly influenced biological activity.

Study 2: Cytotoxicity Evaluation

In another investigation, the cytotoxicity of various piperidine derivatives was assessed using the MTT assay on HaCaT cells. The findings revealed that certain derivatives exhibited low cytotoxicity while maintaining antimicrobial efficacy, highlighting their potential as safe therapeutic agents .

Data Summary

| Activity Type | Tested Strains/Cells | MIC/IC50 Values | Remarks |

|---|---|---|---|

| Antimicrobial | M. tuberculosis | 2–4 µg/mL | Effective against standard strains |

| Cytotoxicity | MCF-7, HCT116 | Comparable to 5-FU | Low toxicity towards non-cancerous cells |

Q & A

Q. What are the standard synthetic routes for (6R)-6-(aminomethyl)piperidin-2-one hydrochloride?

The synthesis typically involves multi-step reactions, including:

- Intermediate formation : Reacting a precursor (e.g., a substituted piperidine) with aminomethylating agents under controlled pH and temperature.

- Hydrochloride salt formation : Adding hydrochloric acid to the free base in aqueous or polar solvents, followed by crystallization .

- Chirality control : Using enantioselective catalysts or chiral resolving agents to ensure the (6R)-configuration, critical for biological activity .

Q. How can researchers characterize the purity and structure of this compound?

Methodologies include:

- HPLC with reference standards : Compare retention times and UV spectra against certified impurities (e.g., related piperidine derivatives) listed in pharmacopeial guidelines .

- Mass spectrometry (MS) : Confirm molecular weight (292.2 g/mol) and fragmentation patterns .

- NMR spectroscopy : Analyze proton environments, particularly the aminomethyl (-CH2NH2) and piperidin-2-one groups, to verify stereochemistry .

Q. What safety protocols are essential when handling this compound?

Key precautions include:

- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of fine particles .

- Waste disposal : Segregate hazardous waste and collaborate with certified environmental agencies for neutralization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and enantiomeric excess?

- Temperature control : Heating to 50°C during hydrochloride salt formation enhances solubility and crystallization efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while ethanol/water mixtures facilitate salt precipitation .

- Catalytic asymmetric synthesis : Employ chiral ligands or enzymes to achieve >95% enantiomeric excess, reducing post-synthesis purification needs .

Q. What strategies address impurity profiling in batch synthesis?

- Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions to identify degradation products (e.g., oxidized piperidine rings) .

- Comparative chromatography : Use EP/JP reference standards (e.g., risperidone intermediates) to quantify impurities like N-methylated byproducts .

Q. How can environmental impact assessments guide disposal practices?

- Fate studies : Monitor hydrolysis rates in water (pH-dependent) and adsorption to soil organic matter to predict environmental persistence .

- Ecotoxicology assays : Evaluate acute toxicity in Daphnia magna or algae to establish safe disposal thresholds .

Q. How should theoretical frameworks inform experimental design?

- Mechanistic modeling : Apply density functional theory (DFT) to predict reaction pathways, such as nucleophilic attacks on the piperidin-2-one ring .

- Structure-activity relationships (SAR) : Corporate computational docking studies to prioritize analogs with enhanced target binding (e.g., neurotransmitter transporters) .

Methodological Notes

- Contradictions in evidence : While synthesis steps from related compounds (e.g., ) provide a template, stereochemical outcomes may vary for (6R)-configured derivatives. Validate each step with chiral HPLC .

- Data gaps : Environmental degradation data specific to this compound is limited; extrapolate from structurally similar piperidine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.